6-Gingerol 6-Gingerol Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols.
Brand Name: Vulcanchem
CAS No.: 1391-73-7
VCID: VC20943928
InChI: InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
SMILES: CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol

6-Gingerol

CAS No.: 1391-73-7

Cat. No.: VC20943928

Molecular Formula: C17H26O4

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

6-Gingerol - 1391-73-7

Specification

Description Gingerol is a beta-hydroxy ketone that is 5-hydroxydecan-3-one substituted by a 4-hydroxy-3-methoxyphenyl moiety at position 1; believed to inhibit adipogenesis. It is a constituent of fresh ginger. It has a role as an antineoplastic agent and a plant metabolite. It is a beta-hydroxy ketone and a member of guaiacols.
CAS No. 1391-73-7
Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
IUPAC Name (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Standard InChI InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1
Standard InChI Key NLDDIKRKFXEWBK-AWEZNQCLSA-N
Isomeric SMILES CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Canonical SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

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